Tetraheptylammonium bromide
Overview
Description
Tetraheptylammonium bromide is a quaternary ammonium salt that behaves as an anionic liquid membrane when dissolved in ethyl bromide, with ideality degrees close to 100% for bromide, iodide, nitrate, or perchlorate salts. For fluoride or chloride salts, the ideality degrees are around 80% . This compound is part of a broader class of tetraalkylammonium salts, which have been studied for various applications, including catalysis and crystallography.
Synthesis Analysis
While the provided data does not include direct information on the synthesis of tetraheptylammonium bromide, related compounds such as tetra-n-butylammonium bromide (TBAB) have been synthesized and used as catalysts. TBAB in its molten state has been found to be an efficient and recyclable catalyst for the synthesis of aryl-14H-dibenzo[a.j]xanthenes under solvent-free conditions, both with conventional and microwave heating .
Molecular Structure Analysis
The molecular structure of tetraalkylammonium salts has been characterized through various methods, including X-ray crystallography. For example, the crystal structure of tetraethylammonium bromopentacarbonyltungstate has been determined, showing exact C4v symmetry . Although this is not tetraheptylammonium bromide, it provides insight into the potential symmetry and bonding characteristics that might be expected for tetraheptylammonium bromide.
Chemical Reactions Analysis
Tetraalkylammonium salts are known to participate in various chemical reactions. For instance, tetra-n-butylammonium fluoride has been used as a base for the elimination reaction of bromoalkenes, yielding alkynes in high yields . This suggests that tetraheptylammonium bromide could potentially be involved in similar reactions due to its related chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraheptylammonium bromide can be inferred from studies on similar compounds. Tetra-n-butylammonium bromide, for example, forms a layer-type inclusion compound with thiourea, indicating its ability to form stable crystal structures with other molecules . Additionally, the thermal and crystallographic properties of tetra-n-butylammonium bromide have been investigated, revealing that its thermal stability is dependent on the hydration number and the relaxation of crystal distortion .
Scientific Research Applications
Electrospray Ionization Studies : Tetraheptylammonium bromide (THABr) has been studied for its behavior in electrospray ionization (ESI), particularly in formamide solutions. It exhibits unique patterns when analyzed for cluster size, aiding in understanding the ion evaporation mechanism from charged drops (M. G. and J. Mora, 2000).
Aerosol Particle Activation : THABr has been used to investigate the activation of aerosol particles in the sub-2 nm range, particularly in understanding the role of particle hygroscopicity in butanol vapor activation processes (M. Attoui & J. Kangasluoma, 2019).
Viscosity Studies : The impact of THABr on the viscosity of solutions has been explored. It significantly modifies the viscosity of solvents like 2-ethoxyethanol, providing insights into the interactions of tetraalkylammonium ions in various solutions (Purushottam Haldar & B. Das, 2005).
Ion-Solvent Interactions : Research on ion-solvent interactions using THABr, especially in acrylonitrile solutions, has been conducted. This work aids in understanding the effects of electrostriction and cation-anion interactions in various solvents (Anuradha Sinha, Arijit Bhattacharjee, & M. Roy, 2009).
Isentropic Compressibilities : The isentropic compressibilities of THABr in solvents like N,N-dimethylacetamide have been studied, offering insights into the specific interactions and structural factors of solvent molecules and solute ions (D. Das, B. Das, & D. K. Hazra, 2004).
Molecular Hydrogen Storage : THABr has been explored for its potential in low-pressure molecular hydrogen storage, specifically in the formation of semi-clathrate hydrates stable at ambient temperatures and atmospheric pressure (A. Chapoy, Ross Anderson, & B. Tohidi, 2007).
Photocatalytic Activity : Studies have been conducted on the photocatalytic activity of AgBr/Ag nanocomposites using THABr as a bromine source and surfactant. This research explores the potential of these composites in decomposing organic pollutants under various light conditions (L. Dong, Shanshan Tang, et al., 2013).
Safety And Hazards
Tetraheptylammonium bromide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
tetraheptylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVQBMEBZGFBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884066 | |
Record name | Tetraheptylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes or powder; [Alfa Aesar MSDS] | |
Record name | Tetraheptylammonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19848 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetraheptylammonium bromide | |
CAS RN |
4368-51-8 | |
Record name | Tetraheptylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4368-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraheptylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraheptylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.